molecular formula C23H25N3O2 B2670319 1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 840477-74-9

1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

カタログ番号: B2670319
CAS番号: 840477-74-9
分子量: 375.472
InChIキー: BPKHEIISCWJONV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

The compound can be synthesized as a novel CDK2 targeting compound . The synthesis involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The compound has shown significant inhibitory activity against CDK2/cyclin A2 . This suggests that it can interact with these proteins and inhibit their activity, which can have implications for cancer treatment.


Physical and Chemical Properties Analysis

The compound is a brown solid with a melting point of 127-130 ºC . Its 1H NMR and 13C NMR spectra provide information about its physical and chemical properties .

科学的研究の応用

Novel Spiropiperidines as Receptor Ligands

A study by Maier and Wünsch (2002) focused on spiropiperidines, which are structurally related to the specified compound, demonstrating their potential as highly potent and subtype selective σ-receptor ligands. This research highlighted the synthesis of spiro compounds and their affinity for σ1 and σ2 receptors, indicating their relevance in neuropharmacology and the development of new therapeutic agents (Maier & Wünsch, 2002).

Arylsulphonates of Spiropyrazolines

Kayukova et al. (2021) explored the synthesis and properties of spiropyrazolines, including their methods of synthesis and potential biological properties. While not directly mentioning the specific compound, this research contributes to understanding the chemical behavior and applications of related spirocyclic compounds, especially in the context of their biological activity (Kayukova et al., 2021).

Antiviral Activity of Pyrazoline Derivatives

Attaby et al. (2006) discussed the synthesis, reactions, and antiviral activity of pyrazoline derivatives, highlighting their potential therapeutic applications. While the compound is not explicitly mentioned, the study offers insights into the chemical synthesis and pharmacological evaluation of compounds with pyrazoline structures, which is relevant for assessing the potential antiviral properties of related compounds (Attaby et al., 2006).

Spiro Derivatives for Antimicrobial and Anti-Inflammatory Applications

Research by Mandzyuk et al. (2020) on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines investigated their antimicrobial, anti-inflammatory, and antioxidant activities. This study showcases the potential of spirocyclic compounds for the development of new drugs with antimicrobial and anti-inflammatory properties (Mandzyuk et al., 2020).

Electrochemical Synthesis and Characterization

Amani and Nematollahi (2012) detailed the electrochemical synthesis of new compounds by oxidation of related structures in the presence of nucleophiles. This work contributes to the field of synthetic chemistry, offering methods for the synthesis of complex heterocyclic compounds, which could be relevant for creating derivatives of the compound (Amani & Nematollahi, 2012).

作用機序

The compound’s mechanism of action is likely related to its inhibitory activity against CDK2/cyclin A2 . It may bind to the active site of CDK2 through essential hydrogen bonding with Leu83 .

将来の方向性

The compound has shown promising results as a CDK2 inhibitor, suggesting potential for cancer treatment . Future research could focus on further investigating its anticancer properties and optimizing its synthesis for potential therapeutic applications.

特性

IUPAC Name

1-[2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-7-9-18(10-8-16)20-15-21-19-5-3-4-6-22(19)28-23(26(21)24-20)11-13-25(14-12-23)17(2)27/h3-10,21H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKHEIISCWJONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。